2H,3H-Decafluoropentane

Description

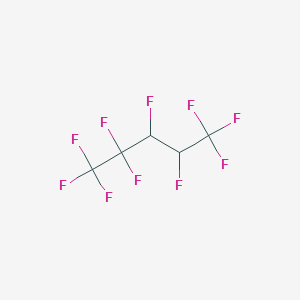

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQRGMUSBYGDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CFH)2CF3, C5H2F10 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869884 | |

| Record name | 2H,3H-Decafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

55 °C | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/ | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 140 ppm at 25 °C | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density: 1.58 kg/L (13.2 lb/gal) | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.297 atm (225.72 mm Hg) at 25 °C | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Nonflammable liquid, Colorless liquid | |

CAS No. |

138495-42-8 | |

| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138495-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,3H-Decafluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138495428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H,3H-Decafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H,3H-DECAFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC53096Z2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -80 °C | |

| Record name | 2,3-Dihydroperfluoropentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical properties of HFC-43-10mee

An In-depth Technical Guide to the Physicochemical Properties of HFC-43-10mee

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFC-43-10mee, chemically known as 1,1,1,2,2,3,4,5,5,5-decafluoropentane, is a hydrofluorocarbon that has been utilized as a substitute for ozone-depleting substances like CFC-113 and HCFC-141b.[1] Its primary applications include use as a cleaning agent, particularly for electronic circuit boards, a carrier fluid, heat transfer fluid, and an aerosol solvent.[2] This technical guide provides a comprehensive overview of the physicochemical properties of HFC-43-10mee, safety considerations, and its environmental impact. For drug development professionals, the properties of this highly fluorinated compound can be of interest as a reference for understanding the behavior of fluorinated molecules, which are increasingly incorporated into active pharmaceutical ingredients to enhance properties such as metabolic stability and lipophilicity.

Chemical Identity

| Identifier | Value |

| Chemical Name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane[3] |

| Synonyms | 2H,3H-Decafluoropentane, Vertrel XF, HFC-4310mee, R-4310[2][3] |

| CAS Number | 138495-42-8[3] |

| Chemical Formula | C₅H₂F₁₀[3] |

| Molecular Weight | 252.05 g/mol [3] |

| SMILES | C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F[3] |

| InChI | InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of HFC-43-10mee. These properties are critical for understanding its behavior in various applications, from industrial cleaning to its potential as a solvent in specialized chemical processes.

| Property | Value |

| Physical State | Clear, colorless liquid[3] |

| Boiling Point | 55 °C[3] |

| Melting/Freezing Point | -80 °C[3] |

| Density (Liquid) | 1.58 kg/L (at 25 °C)[3] |

| Vapor Pressure | 225.72 mm Hg (0.297 atm) at 25 °C[3] |

| Water Solubility | 140 ppm at 25 °C[3] |

| Viscosity | 0.67 cPs[3] |

| Flash Point | >125.00 °C[3] |

| Stability | Stable under recommended storage conditions[3] |

Experimental Protocols

While the specific experimental protocols used to determine the physicochemical properties of HFC-43-10mee are not detailed in the available literature, it is standard practice to use internationally recognized methods such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[3][4][5][6]

-

Boiling Point: The boiling point of volatile organic liquids is typically determined using methods like ASTM D1078 or OECD Test Guideline 103.[7] These methods involve distilling the liquid under controlled conditions and measuring the temperature at which it boils at atmospheric pressure.

-

Vapor Pressure: The vapor pressure of volatile liquids can be determined by static or dynamic methods. A common approach involves isolating the substance in a container, evacuating any other gases, and then measuring the equilibrium pressure of the vapor at different temperatures.[1]

-

Water Solubility: The shake-flask method (OECD Test Guideline 105) is a standard procedure for determining the water solubility of chemical substances.[8][9] This involves agitating an excess of the substance in water until equilibrium is reached, followed by measuring the concentration of the substance in the aqueous phase.[8][9]

Manufacturing Process

The synthesis of HFC-43-10mee is a two-step process. The first step involves the catalyzed addition of tetrafluoroethylene (B6358150) to hexafluoropropylene. The resulting product, decafluoro-2-pentene, is then hydrogenated to yield HFC-43-10mee.[2]

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]

- 2. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of 2H,3H-Decafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of 2H,3H-Decafluoropentane, a fluorinated hydrocarbon with significant applications as a refrigerant, solvent, and in the pharmaceutical industry. The document details a robust two-step synthetic pathway, commencing with the catalyzed addition of tetrafluoroethylene (B6358150) to hexafluoropropylene to form decafluoro-2-pentene, followed by the selective hydrogenation of the intermediate to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the manufacturing process for researchers and chemical engineers.

Introduction

This compound, also known as HFC-43-10mee, is a hydrofluorocarbon with the chemical formula C₅H₂F₁₀. Its unique physicochemical properties, including low toxicity, non-flammability, and a favorable environmental profile with zero ozone depletion potential, have made it a valuable compound in various industrial and scientific applications. This guide focuses on the core chemical processes involved in its synthesis and manufacturing, providing a technical roadmap for its production.

Synthesis Pathway Overview

The industrial synthesis of this compound is predominantly a two-step process. The initial step involves the formation of a perfluoroalkene intermediate, followed by a reduction reaction to introduce the hydrogen atoms.

Caption: Overall two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Decafluoro-2-pentene

This step involves the catalyzed addition of tetrafluoroethylene (TFE) to hexafluoropropylene (HFP). A key catalyst for this reaction is fluorinated aluminum trichloride.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of decafluoro-2-pentene.

Protocol:

-

Catalyst Preparation: A fluorinated alumina (B75360) catalyst is prepared by treating anhydrous aluminum chloride with anhydrous hydrogen fluoride. This activation step is crucial for the catalyst's activity.

-

Reaction: The reaction is typically carried out in a high-pressure autoclave.

-

Charge the autoclave with hexafluoropropylene (HFP).

-

Introduce tetrafluoroethylene (TFE) into the reactor.

-

The prepared fluorinated aluminum chloride catalyst is then added.

-

The reactor is heated to the desired temperature and maintained at a specific pressure to facilitate the reaction.

-

-

Purification: The crude product, primarily a mixture of cis and trans isomers of decafluoro-2-pentene, is purified by fractional distillation to separate it from unreacted starting materials and byproducts.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (TFE:HFP) | Varies, often near equimolar | [1] |

| Catalyst | Fluorinated AlCl₃ | [1] |

| Temperature | 50-150 °C | [1] |

| Pressure | 10-50 atm | [1] |

| Reaction Time | 2-8 hours | [1] |

| Yield of Decafluoro-2-pentene | >80% | [1] |

| Purity (after distillation) | >98% | [1] |

Step 2: Hydrogenation of Decafluoro-2-pentene

The second step involves the catalytic hydrogenation of the perfluoroalkene intermediate to the final product, this compound.

Experimental Workflow:

Caption: Experimental workflow for the hydrogenation of decafluoro-2-pentene.

Protocol:

-

Reaction: The hydrogenation is performed in a suitable reactor capable of handling hydrogen pressure.

-

The purified decafluoro-2-pentene is charged into the reactor.

-

A palladium on carbon (Pd/C) catalyst is added to the reactor.

-

The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.

-

The reaction mixture is agitated and maintained at a specific temperature until the reaction is complete.

-

-

Purification:

-

After the reaction, the reactor is cooled and depressurized.

-

The crude product is filtered to remove the solid Pd/C catalyst.

-

The final product, this compound, is purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | Decafluoro-2-pentene | [1] |

| Catalyst | Palladium on Carbon (Pd/C) | [1] |

| Hydrogen Pressure | 1-10 atm | General Knowledge |

| Temperature | 25-100 °C | General Knowledge |

| Reaction Time | 1-6 hours | General Knowledge |

| Yield of this compound | >95% | [1] |

| Purity (after distillation) | >99.5% | [1] |

Conclusion

The synthesis of this compound via a two-step process involving the formation and subsequent hydrogenation of decafluoro-2-pentene is an efficient and industrially viable method. This guide has provided a detailed technical overview of the synthesis, including experimental protocols and key quantitative parameters. The provided workflows and data tables offer a valuable resource for researchers and professionals in the field of fluorochemistry and pharmaceutical development, enabling a deeper understanding and practical application of this manufacturing process. Further research may focus on catalyst optimization and process intensification to enhance efficiency and sustainability.

References

An In-depth Technical Guide to the Material Safety of 2H,3H-Decafluoropentane (CAS Number: 138495-42-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2H,3H-Decafluoropentane (CAS: 138495-42-8), a hydrofluorocarbon also known as HFC-43-10mee. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key safety assessment workflows.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is used in various applications, including as a cleaning agent, carrier fluid, heat transfer fluid, and aerosol solvent.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H2F10 | [2] |

| Molecular Weight | 252.06 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 53.6 °C @ 760 mmHg | [3] |

| Melting Point | -80 °C | [2] |

| Density | 1.60 g/mL at 20 °C | [2] |

| Vapor Pressure | 330 mm Hg @ 25 °C | [3] |

| Flash Point | >125 °C | [2] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The key quantitative data from acute toxicity assessments are presented below.

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Toxicity | Rat | Oral | LD50 | > 5,000 mg/kg | [4] |

| Acute Toxicity | Rabbit | Dermal | LD50 | > 5,000 mg/kg | [4] |

| Acute Toxicity | Rat | Inhalation | LC50 | 114,428 mg/m³ (11,100 ppm) | [4] |

Adverse reproductive effects have been observed in animal studies.[3] Inhalation exposure in rats at a dose of 3500 ppm during days 7-16 of pregnancy resulted in fetotoxicity.[3]

Hazard Identification and Safety Precautions

This compound is classified as irritating to the eyes, respiratory system, and skin.[5] It is also considered harmful to aquatic life with long-lasting effects.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[7]

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist and prevent contact with skin, eyes, or clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Protocols

This section details the methodologies for key toxicological assessments of this compound.

In Vitro Cytotoxicity Testing (ISO 10993-5)

In vitro cytotoxicity tests are crucial for evaluating the potential of a substance to cause damage to cells. The following protocols are based on the ISO 10993-5 standard and have been applied to this compound.[2][4]

4.1.1. Direct Contact Test

This method assesses the cytotoxicity of a substance when in direct contact with a cell layer.[2][4]

-

Cell Culture: L929, BALB 3T3, or ARPE-12 cells are cultured to near confluence in a suitable medium.[2]

-

Test Procedure:

-

Evaluation: Cell viability is assessed after a specified incubation period. A reduction in cell viability by more than 30% is considered a cytotoxic effect.[4]

4.1.2. Liquid Extract Test

This method evaluates the cytotoxicity of leachable substances from a material.[2][4]

-

Extraction:

-

Test Procedure:

-

The culture medium is removed from the cell lines.

-

300 µL of the prepared liquid extract is applied to the cells.

-

The cells are incubated for 72 hours at 37 °C.[2]

-

-

Evaluation: Cell viability is measured and compared to controls.

In Vivo Toxicity Testing (OECD Guidelines)

Standardized OECD guidelines are followed for in vivo toxicity studies to ensure data reliability and comparability.

4.2.1. Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[5][8]

-

Test Animals: Rats are the preferred species. At least 10 males and 10 females are used per group.[8]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not death.[5]

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.[5]

-

Observations: Daily clinical observations, weekly body weight measurements, and regular hematology and clinical biochemistry are performed.[8]

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy and histopathological examination of organs.[8]

4.2.2. Reproduction/Developmental Toxicity Screening Test (OECD 421)

This test provides an initial assessment of potential effects on reproductive function and developmental toxicity.[1][2]

-

Test Animals: Typically rats, with at least 10 animals of each sex per group.[9]

-

Administration: The substance is administered daily to males for a minimum of four weeks and to females throughout the study (approximately 63 days).[2]

-

Endpoints: The study evaluates mating performance, fertility, pregnancy outcomes, and offspring survival and growth. Gross necropsy and histopathology of reproductive organs are also conducted.[1][2]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of publicly available information detailing the specific cellular signaling pathways that are affected by this compound. The observed toxic effects, such as irritation and neurotoxicity at high doses, are described at a physiological level. Further research is needed to elucidate the molecular mechanisms and specific signaling cascades involved in the toxicity of this compound. The diagram below illustrates a logical framework for understanding the potential progression from exposure to adverse outcomes, which can guide future mechanistic studies.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. 1,1,1,2,3,4,4,5,5,5-Decafluoropentane (HFC-4310mee) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Vertrel XF thermal stability and boiling point

An In-depth Technical Guide on the Thermal Stability and Boiling Point of Vertrel™ XF

This technical guide provides a comprehensive overview of the thermal stability and boiling point of Vertrel™ XF, a specialty fluid utilized in various scientific and industrial applications. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Core Properties of Vertrel™ XF

Vertrel™ XF is a proprietary hydrofluorocarbon fluid known chemically as 2,3-dihydrodecafluoropentane (HFC-43-10mee), with the empirical formula C5H2F10.[1][2] It is a clear, colorless liquid valued for its unique physical properties, including high density, low viscosity, and low surface tension.[1][2][3] Combined with its nonflammability, chemical and thermal stability, low toxicity, and ease of recovery through distillation, Vertrel™ XF is suitable for a wide range of applications such as cleaning, rinsing, drying, and as a carrier fluid.[1][2][3]

It is important to distinguish Vertrel™ XF from other fluorinated compounds. The user's query mentioned 2,3,3,4,4,5,5-heptafluoro-1-pentene, which is a different chemical substance. The data presented in this guide pertains specifically to Vertrel™ XF (2,3-dihydrodecafluoropentane).

Quantitative Data Summary

The key physical and thermal properties of Vertrel™ XF are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | 2,3-dihydrodecafluoropentane |

| Synonym | HFC-43-10mee |

| Molecular Formula | C5H2F10 |

| Molecular Weight | 252 g/mol |

| Boiling Point | 55°C (130°F) |

| Thermal Stability | Stable up to 300°C (572°F) |

| Freezing Point | -80°C (-112°F) |

| Liquid Density | 1.58 g/cc |

| Surface Tension | 14.1 dyn/cm |

| Vapor Pressure | 226 mm Hg |

Data sourced from various technical data sheets.[1][2]

Experimental Protocols

This section details the methodologies for determining the boiling point and thermal stability of fluorinated fluids like Vertrel™ XF. These protocols are based on established standard methods.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance like Vertrel™ XF, the boiling point is a sharp, constant temperature. A common and accurate method for this determination is distillation or the micro-reflux method.

Objective: To determine the boiling point of Vertrel™ XF under atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Calibrated thermometer or temperature probe

-

Boiling chips or a magnetic stirrer

Procedure:

-

A sample of Vertrel™ XF is placed into the round-bottom flask, and boiling chips are added to ensure smooth boiling.

-

The flask is assembled with the reflux condenser in a vertical position.

-

The thermometer is positioned so that its bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The heating mantle is turned on, and the liquid is brought to a gentle boil.

-

The liquid is allowed to reflux, and the temperature is monitored.

-

The boiling point is recorded when the temperature reading on the thermometer stabilizes while the liquid is boiling and vapor is condensing on the thermometer bulb.

Evaluation of Thermal Stability

The thermal stability of Vertrel™ XF is its ability to resist chemical decomposition at elevated temperatures. Technical datasheets state it is stable up to 300°C.[1] This property is typically evaluated using methods like the sealed tube test or by determining the initial decomposition temperature with an isoteniscope, as described in ASTM D2879.

Objective: To assess the thermal stability of Vertrel™ XF in the presence of various materials over a prolonged period at elevated temperatures.

Apparatus:

-

Heavy-walled borosilicate glass tubes

-

Vacuum pump

-

Manifold for purging and charging fluids

-

High-temperature oven with precise temperature control

-

Analytical equipment for post-test analysis (e.g., gas chromatography, ion chromatography)

Procedure:

-

A sample of Vertrel™ XF is placed into a clean, dry sealed tube.

-

Optionally, catalysts in the form of metal strips (e.g., steel, copper, aluminum) can be added to test for compatibility and catalytic decomposition.

-

The tube is connected to a vacuum pump to remove air and any dissolved gases from the fluid.

-

The tube is then sealed using a torch while under vacuum.

-

The sealed tube is placed in a high-temperature oven and aged at a specific temperature (e.g., just below the stated stability limit of 300°C) for a set duration (e.g., several days or weeks).

-

After the aging period, the tube is cooled and carefully opened.

-

The liquid and any gaseous contents are analyzed for signs of decomposition. This can include visual inspection for color change or sludge formation, and chemical analysis to detect the presence of breakdown products like acidic fluorides.

Visualizations

The following diagrams illustrate the experimental workflow for thermal stability testing and a logical diagram of factors influencing this property.

References

- 1. chemours.com [chemours.com]

- 2. 5.imimg.com [5.imimg.com]

- 3. ASTM D2879: Standard Test Method for Vapor Pressure--Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

A Technical Guide to the Environmental Impact and Global Warming Potential of 2H,3H-Decafluoropentane (HFC-43-10mee)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the environmental profile of 2H,3H-Decafluoropentane, also known as HFC-43-10mee. It details the compound's Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime. This document summarizes key quantitative data, outlines the methodologies used for determining these environmental parameters, and presents a logical framework for understanding its environmental impact, intended for a scientific audience engaged in materials selection and environmental assessment.

Introduction to this compound

This compound (CAS No: 138495-42-8) is a hydrofluorocarbon (HFC) with the chemical formula C5H2F10.[1] It is a clear, colorless liquid used in various specialized applications, including as a cleaning agent for electronics, a carrier fluid, a heat transfer fluid, and an aerosol solvent.[1][2] It was introduced as a substitute for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), specifically CFC-113 and HCFC-141b.[3][4] As a hydrofluorocarbon, it contains no chlorine or bromine, making it non-destructive to the stratospheric ozone layer.[5][6] However, its fluorine content and atmospheric stability contribute to its classification as a greenhouse gas, with implications for global warming that warrant detailed assessment.[3]

Core Environmental Impact Parameters

The primary indicators of the environmental impact of a gaseous compound are its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. These values for this compound are summarized below.

Data Presentation

The following table consolidates the key quantitative environmental data for this compound (HFC-43-10mee).

| Parameter | Value | Time Horizon (if applicable) | Reference(s) |

| Global Warming Potential (GWP) | 1,640 | 100-year | [1][7][8][9] |

| 1,660 | 100-year | [3][10] | |

| 1,300 | 100-year | [11] | |

| Ozone Depletion Potential (ODP) | 0 | Not Applicable | [1][2][5] |

| Atmospheric Lifetime | 16.1 - 18 years | Not Applicable | [3][4][12] |

| Radiative Efficiency | 0.4 W m⁻² ppb⁻¹ | Not Applicable | [3] |

Detailed Environmental Impact Analysis

Global Warming Potential (GWP)

Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide (CO₂).[7] this compound has a 100-year GWP reported to be between 1,300 and 1,660.[3][11] The most frequently cited value, based on the IPCC's Fourth Assessment Report (AR4), is 1,640.[7][8][9] This high GWP indicates that, on a mass basis, it is a significantly more potent greenhouse gas than CO₂ over a century. Its GWP is a direct consequence of its ability to absorb thermal radiation and its relatively long atmospheric lifetime.[3][7] Due to its potential contribution to climate change, HFC-43-10mee is a substance controlled under the Kyoto Protocol.[3]

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential of a substance is its relative ability to cause degradation of the stratospheric ozone layer, with CFC-11 serving as the reference point with an ODP of 1.0.[5] this compound is a hydrofluorocarbon (HFC), meaning its molecular structure consists of hydrogen, fluorine, and carbon atoms.[1] Crucially, it does not contain chlorine or bromine atoms, which are the primary catalysts for stratospheric ozone destruction.[6][13] Consequently, the ODP of this compound is zero.[1][2][5]

Atmospheric Fate and Lifetime

The atmospheric lifetime of a compound determines the duration over which it can exert a warming effect. For HFCs, the primary removal mechanism from the atmosphere is through reaction with the hydroxyl radical (OH).[3][14] The atmospheric lifetime of this compound is estimated to be in the range of 16 to 18 years.[3][4][12] This multi-year persistence allows for its accumulation in the atmosphere, contributing to its significant GWP.

Methodologies for Parameter Determination

The environmental parameters cited are not determined by a single experiment but are calculated using a combination of laboratory measurements and atmospheric modeling.

Experimental Protocol for Atmospheric Lifetime Calculation

The atmospheric lifetime (τ) of HFC-43-10mee is principally determined by the rate of its reaction with OH radicals. The general methodology is as follows:

-

Laboratory Rate Constant Measurement: The bimolecular rate constant (k_OH) for the reaction of HFC-43-10mee with OH radicals is measured in a laboratory setting over a range of temperatures relevant to the troposphere. This is often done using techniques like laser photolysis for OH generation and laser-induced fluorescence for OH detection.

-

Atmospheric Modeling: The measured rate constant is used as an input for global three-dimensional (3-D) or two-dimensional (2-D) atmospheric chemistry-transport models. These models simulate global OH concentration fields and atmospheric transport.

-

Lifetime Calculation: The global atmospheric lifetime is calculated by integrating the loss rate over the entire atmosphere. The lifetime is often scaled relative to a reference compound with a well-established lifetime, such as methyl chloroform (B151607) (CH₃CCl₃), to account for uncertainties in the modeled OH distributions. Theoretical studies may also compute rate coefficients using quantum chemistry methods to estimate the lifetime.[4]

Protocol for Global Warming Potential (GWP) Calculation

GWP is a calculated metric and not directly measured in the atmosphere. The protocol involves several steps:

-

Infrared Absorption Spectrum Measurement: The infrared absorption cross-section of HFC-43-10mee is measured in the laboratory using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation and its efficiency in doing so.

-

Radiative Efficiency (RE) Calculation: The measured absorption spectrum is used in a radiative transfer model to calculate the radiative efficiency of the compound. RE quantifies the change in radiative forcing (in W m⁻² ppb⁻¹) for a small change in the gas's atmospheric concentration. The RE for HFC-43-10mee is reported as 0.4 W m⁻² ppb⁻¹.[3]

-

GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of 1 kg of the gas over a chosen time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of a 1 kg pulse emission of CO₂ over the same period. The calculation incorporates the atmospheric lifetime of the gas, which determines how its concentration decays over time.[7]

Visualization of Environmental Impact Pathway

The following diagram illustrates the logical relationships between the chemical properties of this compound and its resulting environmental impact metrics.

Caption: Logical workflow from chemical properties to environmental impact for HFC-43-10mee.

Conclusion

This compound (HFC-43-10mee) serves as an effective replacement for older, ozone-depleting compounds due to its zero ODP. However, its utility must be balanced against its significant environmental drawback: a high 100-year Global Warming Potential, primarily driven by its long atmospheric lifetime and efficient absorption of infrared radiation. For researchers and professionals in drug development and other scientific fields, the selection of such compounds requires careful consideration of their full environmental lifecycle and impact, encouraging the pursuit of alternatives with lower GWP where feasible.

References

- 1. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound TPD-4310 | CAS 138495-42-8 [fluorochemie.com]

- 3. repository.kopri.re.kr [repository.kopri.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 6. Ozone depletion - Wikipedia [en.wikipedia.org]

- 7. Global warming potential - Wikipedia [en.wikipedia.org]

- 8. air.moenv.gov.tw [air.moenv.gov.tw]

- 9. umweltbundesamt.de [umweltbundesamt.de]

- 10. HFC-43-10mee atmospheric abundances and global emission estimates | ICESCAPE [espo.nasa.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. fluorocarbons.org [fluorocarbons.org]

An In-Depth Technical Guide to the Solubility Parameters of 2H,3H-Decafluoropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H,3H-Decafluoropentane, also known by its ASHRAE designation HFC-43-10mee, is a hydrofluorocarbon with the chemical formula C₅H₂F₁₀. It is a colorless, odorless liquid with notable thermal stability and low surface tension. These properties have led to its use in various specialized applications, including as a precision cleaning solvent, a heat transfer fluid, and a component in pharmaceutical formulations, such as in the development of nanodroplets for oxygen delivery.[1][2][3][4][5][6] A critical aspect of its utility, particularly in the pharmaceutical and chemical processing fields, is its solvency, which is quantitatively described by its solubility parameters.

This technical guide provides a comprehensive overview of the solubility parameters of this compound, offering both quantitative data and a discussion of the methodologies for their determination.

Core Concepts: Hildebrand and Hansen Solubility Parameters

The solubility of a material is governed by the principle that "like dissolves like." Solubility parameters provide a numerical method to quantify this principle by measuring the cohesive energy density of a substance.

The Hildebrand solubility parameter (δ) represents the total cohesive energy density and is particularly useful for nonpolar systems. It is defined as the square root of the cohesive energy density.[7]

The Hansen Solubility Parameters (HSP) expand upon the Hildebrand parameter by dividing the total cohesive energy into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by the equation: δ² = δD² + δP² + δH² .[8] Materials with similar HSP values are likely to be miscible.

Quantitative Data: Solubility Parameters of this compound

The solubility parameters for this compound have been determined and are summarized in the table below. These values are essential for predicting its miscibility with other solvents, polymers, and active pharmaceutical ingredients.

| Parameter | Value (MPa½) | Description | Data Source |

| Hansen Dispersion (δD) | 11.6 | Contribution from van der Waals forces. | [9] |

| Hansen Polar (δP) | 0 | Contribution from dipole-dipole interactions. | [9] |

| Hansen Hydrogen Bonding (δH) | 0 | Contribution from hydrogen bonding interactions. | [9] |

| Hildebrand (δ) | 11.6 | Calculated total cohesive energy density. | Calculated |

Note: The Hildebrand solubility parameter was calculated using the relationship δ² = δD² + δP² + δH² based on the provided Hansen parameters.

Experimental Protocols for Determining Solubility Parameters

Representative Protocol: Determination of Hansen Solubility Parameters for a Liquid Solvent

This protocol is based on the principle of determining the solubility of a well-characterized polymer in the liquid under investigation and a series of other solvents with known HSPs.

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) of this compound.

Materials:

-

This compound (test liquid)

-

A set of well-characterized polymers with known HSPs (e.g., polymethyl methacrylate, polystyrene).

-

A range of solvents with known and varied HSPs.

-

Test tubes or vials.

-

Agitator or shaker.

-

Temperature-controlled environment.

Procedure:

-

Polymer Selection: Choose a polymer that is likely to be soluble in this compound.

-

Solubility Testing:

-

Prepare a series of test tubes, each containing a small, accurately weighed amount of the selected polymer.

-

To each test tube, add a measured volume of a different solvent with known HSPs. Include this compound in this series.

-

Agitate the samples for a standardized period (e.g., 24 hours) at a constant temperature.

-

-

Observation and Scoring:

-

Visually inspect each sample for signs of dissolution.

-

Assign a binary score: '1' for soluble (a clear, homogeneous solution) and '0' for insoluble (swollen, gel-like, or undissolved polymer).

-

-

Data Analysis:

-

The data is analyzed using specialized software (e.g., HSPiP). The software takes the known HSPs of the solvents and the solubility scores to calculate a "solubility sphere" for the polymer.

-

The center of this sphere represents the Hansen Solubility Parameters of the polymer.

-

-

Parameter Determination for the Test Liquid:

-

By observing whether this compound dissolves the polymer, its own HSPs can be inferred. If it is a good solvent, its HSPs will lie within the calculated solubility sphere of the polymer.

-

For a more precise determination, this process can be repeated with multiple polymers with different, known HSPs. The intersection of the solubility spheres for these polymers will define a more precise location for the HSPs of this compound.

-

Visualization of Solubility Parameter Relationships

The following diagrams illustrate key concepts related to solubility parameters.

Caption: Interrelation of Hansen and Hildebrand solubility parameters.

Caption: A systematic workflow for solvent selection based on HSP.

Applications in Research and Drug Development

The solubility parameters of this compound are instrumental in several areas:

-

Formulation Development: Predicting the solubility of active pharmaceutical ingredients (APIs) in this solvent is crucial for developing stable liquid formulations.

-

Nanoparticle Engineering: In the creation of nanodroplets and other drug delivery systems, the miscibility of the fluorocarbon core with surfactants and other excipients can be predicted using HSP.[1][4][5][6]

-

Cleaning and Extraction: Its use as a precision cleaning agent relies on its ability to dissolve specific contaminants without damaging the substrate. HSP can guide the selection of HFC-43-10mee for targeted cleaning applications.[3]

-

Polymer Science: Understanding the interaction between this compound and various polymers is essential for applications such as polymer processing, coating, and swelling studies.

Conclusion

The Hansen Solubility Parameters of this compound (δD = 11.6, δP = 0, δH = 0 MPa½) highlight its non-polar nature, a key characteristic driving its solvency behavior. This in-depth guide has provided the core quantitative data, a representative experimental protocol for its determination, and visualizations of the underlying principles. For researchers and professionals in drug development and other scientific fields, a thorough understanding and application of these solubility parameters are vital for formulation design, solvent selection, and the successful implementation of this compound in advanced applications.

References

- 1. store.astm.org [store.astm.org]

- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Based Nanodroplets: New Perspectives for Oxygen Delivery to Hypoxic Cutaneous Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Based Nanodroplets: New Perspectives for Oxygen Delivery to Hypoxic Cutaneous Tissues [iris.inrim.it]

- 7. kinampark.com [kinampark.com]

- 8. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

Vapor pressure curve for Vertrel XF

An In-Depth Technical Guide to the Vapor Pressure Curve of Vertrel™ XF

For professionals in research, science, and drug development, a thorough understanding of the physicochemical properties of solvents like Vertrel™ XF is paramount for process design, safety, and application. This guide provides a detailed overview of the vapor pressure characteristics of Vertrel™ XF, a proprietary hydrofluorocarbon fluid (2,3-dihydrodecafluoropentane, HFC-43-10mee).[1][2][3]

Vapor Pressure Data

The vapor pressure of Vertrel™ XF has been characterized across a range of temperatures. The following table summarizes the available quantitative data, which has been consolidated and converted to standard units (kPa and °C) for clarity and ease of comparison.

| Temperature (°C) | Temperature (°F) | Vapor Pressure (kPa) | Original Reported Value | Source |

| -20 | -4 | 2.13 | 0.021 atm | [2][3] |

| -10 | 14 | 4.76 | 0.047 atm | [2][3] |

| 0 | 32 | 8.31 | 0.082 atm | [2][3] |

| 20 | 68 | 24.8 | 248 hPa | [4] |

| 25 | 77 | 31.3 | 313 hPa | [4] |

| 25 | 77 | 31.33 | 235 mmHg | [5] |

| 50 | 122 | 85.4 | 854 hPa | [4] |

Note: All pressure conversions have been rounded to two decimal places.

Experimental Protocol for Vapor Pressure Determination

While the specific experimental protocols used by the manufacturer are not detailed in the product data sheets, the determination of vapor pressure for a volatile liquid like Vertrel™ XF is typically performed using standardized methods. The ASTM D2879 Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope is a widely accepted procedure for this purpose.[1][2][4][5][6][7] The OECD Test Guideline 104 also lists the isoteniscope method as a suitable technique.[3][8][9][10][11]

Principle of the Isoteniscope Method

The isoteniscope method measures the vapor pressure of a liquid by determining the pressure required to maintain a balanced level of the sample liquid in a U-tube manometer, where one side is exposed to the vapor of the sample and the other is connected to a pressure-controlled system.[2][6] This method is suitable for liquids with vapor pressures between 133 Pa and 101.3 kPa.[1][4]

Experimental Procedure (Based on ASTM D2879)

-

Sample Preparation: A small amount of the liquid sample (Vertrel™ XF) is introduced into the isoteniscope bulb.

-

Degassing: The sample is then degassed to remove any dissolved air or other non-condensable gases, which would interfere with the vapor pressure measurement. This is typically achieved by repeatedly freezing the sample, evacuating the headspace, and then thawing the sample.

-

Temperature Equilibration: The isoteniscope is placed in a constant-temperature bath set to the desired measurement temperature. The system is allowed to reach thermal equilibrium.

-

Pressure Balancing: The pressure in the system connected to the external arm of the isoteniscope's U-tube is adjusted until the liquid levels in both arms of the U-tube are equal. This indicates that the external pressure is equal to the vapor pressure of the sample at that temperature.

-

Data Recording: The temperature of the bath and the corresponding balanced pressure are recorded.

-

Vapor Pressure Curve Generation: The process is repeated at several different temperatures to generate a series of data points. Plotting these pressure-temperature points yields the vapor pressure curve for the substance.[6]

Logical Workflow for Vapor Pressure Determination

The following diagram illustrates the logical workflow for experimentally determining the vapor pressure curve of a liquid solvent such as Vertrel™ XF.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D2879 - eralytics [eralytics.com]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. petrolube.com [petrolube.com]

- 7. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 11. laboratuar.com [laboratuar.com]

The Role of 2H,3H-Decafluoropentane in Advanced Electrolyte Formulations: A Technical Guide

For Researchers, Scientists, and Materials Science Professionals

This technical guide provides an in-depth analysis of the molecular interactions of 2H,3H-decafluoropentane when used as a co-solvent in electrolytes, particularly within the context of advanced lithium-ion battery technologies. The information presented herein is intended for researchers, scientists, and professionals in materials science and electrochemistry. While the query mentioned drug development, the current body of scientific literature focuses almost exclusively on the application of this compound in energy storage technologies.

Introduction to this compound in Electrolytes

This compound, a hydrofluoroether (HFE), is increasingly being investigated as a crucial component in the formulation of high-performance electrolytes for lithium-ion batteries. Its primary function is as a diluent or co-solvent in what are known as localized high-concentration electrolytes (LHCEs). In these systems, a high concentration of a lithium salt is dissolved in a primary solvent, and this compound is added to modify the electrolyte's properties. The addition of this hydrofluoroether has been shown to influence the solvation structure of lithium ions, leading to improved electrochemical performance, especially at low temperatures.[1][2]

Molecular Interactions and Solvation Structure

The key to the efficacy of this compound in electrolytes lies in its ability to modulate the solvation shell of the lithium cation (Li⁺). In a typical ether-based electrolyte, Li⁺ is solvated by multiple solvent molecules. The introduction of this compound, which is a poor solvent for lithium salts, alters this dynamic. It does not directly participate in the primary solvation of Li⁺ but rather forces the anions of the lithium salt to become more involved in the Li⁺ coordination sphere. This results in an anion-rich primary solvation shell around the lithium ion.[1][2]

This altered solvation structure is beneficial for several reasons. It weakens the interaction between the lithium ion and the primary solvent molecules, which in turn facilitates the desolvation process at the electrode-electrolyte interface—a critical step for rapid charging and discharging.[1][2] Furthermore, the anion-rich environment promotes the formation of a stable and inorganic-rich solid electrolyte interphase (SEI) on the lithium metal anode, enhancing safety and cycle life.[1][2]

Caption: Li+ solvation with and without this compound.

Data Presentation: Physicochemical Properties

Ionic Conductivity

The following table summarizes the ionic conductivity of a localized high-concentration electrolyte (LHCE) containing this compound (HFC) as a diluent, compared to a baseline electrolyte (BE) and a high-concentration electrolyte (HCE) without the diluent. The electrolyte system consists of lithium bis(fluorosulfonyl)imide (LiFSI) in 1,2-dimethoxyethane (B42094) (DME).

| Temperature (°C) | Ionic Conductivity - BE (1M LiFSI in DME) (mS/cm) | Ionic Conductivity - HCE (LiFSI/DME=1:1.2) (mS/cm) | Ionic Conductivity - LHCE-HFC (LiFSI/DME/HFC=1:1.2:2) (mS/cm) |

| 25 | ~8.5 | ~1.5 | ~2.0 |

| 0 | ~4.5 | ~0.5 | ~1.0 |

| -20 | ~2.0 | ~0.1 | ~0.5 |

| -40 | ~0.5 | < 0.1 | ~0.2 |

Data extracted and estimated from graphical representations in literature.[2]

Viscosity and Li⁺ Transference Number

-

Viscosity: The addition of this compound as a diluent to a high-concentration electrolyte is expected to significantly decrease the overall viscosity.[3] This is advantageous for improving ion mobility and wetting of the electrode and separator materials.

-

Li⁺ Transference Number (tLi⁺): The Li⁺ transference number, which represents the fraction of the total ionic current carried by the lithium ions, is a critical parameter for battery performance. In conventional electrolytes, tLi⁺ is often low (typically below 0.5).[4] The formation of an anion-rich solvation shell in the presence of this compound can, in some systems, lead to an increase in the Li⁺ transference number by promoting a different ion transport mechanism.[4] However, the exact effect is highly dependent on the specific salt and solvent system.

Experimental Protocols

The characterization of molecular interactions in electrolytes containing this compound involves a suite of spectroscopic and electrochemical techniques.

Caption: Experimental workflow for electrolyte characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the local chemical environment of the lithium ions and other nuclei (e.g., ¹H, ¹⁹F) to understand the composition of the Li⁺ solvation shell.

-

Methodology:

-

Sample Preparation: Electrolyte samples are prepared in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air. Samples are typically sealed in NMR tubes.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition:

-

⁷Li NMR: Provides information about the average magnetic environment of the lithium ions. Changes in the chemical shift can indicate changes in the coordination environment (i.e., interaction with solvent molecules versus anions).

-

¹⁹F NMR: Useful for studying the behavior of fluorine-containing anions (like FSI⁻) and the this compound itself.

-

Pulsed Field Gradient (PFG) NMR: Can be used to measure the self-diffusion coefficients of the different species in the electrolyte, which can be used to estimate the Li⁺ transference number.

-

-

Data Analysis: The chemical shifts, peak integrations, and diffusion coefficients are analyzed to deduce the components of the Li⁺ solvation shell and their relative abundance.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

-

Objective: To identify the vibrational modes of the solvent and anion molecules to determine which species are interacting with the Li⁺ ions.

-

Methodology:

-

Sample Preparation: Samples are prepared in an inert atmosphere and sealed in a suitable cell with windows that are transparent to infrared or visible light (e.g., KBr for FTIR, quartz for Raman).

-

Instrumentation: An FTIR spectrometer or a Raman spectrometer is used.

-

Data Acquisition: Spectra are collected for the pure solvents, the lithium salt, and the complete electrolyte formulations.

-

Data Analysis: The vibrational bands of the solvent molecules and anions are sensitive to their coordination state. When a solvent molecule or anion coordinates to a Li⁺ ion, its vibrational frequencies will shift. By analyzing these shifts, the nature of the Li⁺ solvation can be determined. For example, the S-O stretching mode in FSI⁻ is often used as a probe for its coordination to Li⁺.

-

Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To measure the ionic conductivity of the electrolyte and to study the properties of the electrode-electrolyte interface.

-

Methodology:

-

Cell Assembly: A symmetric cell (e.g., Li|electrolyte|Li) or a blocking electrode cell is assembled in a glovebox.

-

Instrumentation: A potentiostat with a frequency response analyzer is used.

-

Data Acquisition: A small amplitude AC voltage is applied across the cell over a wide range of frequencies (e.g., 1 MHz to 0.1 Hz). The resulting current and phase shift are measured.

-

Data Analysis: The impedance data is plotted in a Nyquist plot. The bulk resistance of the electrolyte can be determined from the high-frequency intercept with the real axis, and this value is used to calculate the ionic conductivity. The low-frequency region of the plot provides information about the charge transfer resistance and other interfacial phenomena.

-

Molecular Dynamics (MD) Simulations

-

Objective: To provide a theoretical, atomistic-level understanding of the electrolyte structure and dynamics, complementing experimental findings.

-

Methodology:

-

System Setup: A simulation box is created containing a defined number of lithium ions, anions, solvent molecules, and this compound molecules.

-

Force Field: An appropriate force field is chosen to describe the interatomic and intermolecular interactions.

-

Simulation: The system is first equilibrated to the desired temperature and pressure, followed by a production run where the trajectories of all atoms are calculated over time.

-

Data Analysis:

-

Radial Distribution Functions (RDFs): These are calculated to determine the probability of finding one type of atom at a certain distance from another, providing a detailed picture of the Li⁺ solvation shell.

-

Coordination Numbers: Integration of the RDFs yields the average number of solvent molecules and anions in the first solvation shell of a Li⁺ ion.

-

Diffusion Coefficients: Calculated from the mean-squared displacement of the ions and molecules over time.

-

-

Impact on Electrolyte and Battery Performance

The molecular interactions of this compound in electrolytes lead to a cascade of effects that can enhance battery performance.

Caption: Impact of this compound on electrolyte properties.

Conclusion

This compound plays a significant, albeit indirect, role in the molecular interactions within advanced electrolytes. By acting as a non-solvating diluent, it effectively restructures the Li⁺ solvation environment to be more anion-rich. This fundamental change in molecular interactions leads to desirable macroscopic properties, including potentially lower viscosity and improved desolvation kinetics. These factors contribute to enhanced battery performance, particularly in terms of low-temperature operation and stability with lithium metal anodes. Further research, including more detailed quantitative characterization of a wider range of this compound-based electrolyte formulations, will be crucial for the continued development of next-generation energy storage systems.

References

- 1. This compound Endorsed Localized High Concentration Electrolyte for Low-Temperature Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable elect ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08404J [pubs.rsc.org]

- 4. osti.gov [osti.gov]

In-Depth Technical Guide: Dehydrofluorination Mechanism of 2H,3H-Decafluoropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydrofluorination mechanism of 2H,3H-decafluoropentane (HFC-43-10mee). It details the catalytic pathways, experimental protocols, and quantitative data associated with this important reaction, which is crucial for the synthesis of valuable fluoroolefins.

Introduction

This compound (HFC-43-10mee) is a hydrofluorocarbon that has been utilized as a solvent and in various industrial applications. Its dehydrofluorination, the removal of a hydrogen and a fluorine atom to form an alkene, is a key chemical transformation for the production of nonafluoropentenes. These fluoroolefins serve as important building blocks in the synthesis of fluorinated polymers, agrochemicals, and pharmaceuticals. Understanding the underlying mechanism and optimizing reaction conditions are critical for developing efficient and selective synthetic routes.

This guide explores the vapor-phase catalytic dehydrofluorination of this compound, focusing on the use of metal fluoride (B91410) catalysts, as well as base-mediated approaches.

Reaction Mechanisms and Products

The dehydrofluorination of this compound primarily proceeds via a catalytic elimination reaction. The main products are isomers of nonafluoropentene, with the Z-isomer being the thermodynamically favored and major product due to its lower relative energy.[1][2]

Two principal pathways for the dehydrofluorination of this compound have been investigated:

-

Vapor-Phase Catalytic Dehydrofluorination: This method employs solid acid catalysts, such as chromium fluoride (CrF₃) or aluminum fluoride (AlF₃), at elevated temperatures.[2] The reaction is believed to proceed through an E1-like mechanism on the catalyst surface. The Lewis acidic sites of the metal fluoride are thought to initiate the reaction by coordinating to a fluorine atom, facilitating the cleavage of the C-F bond. This is followed by the elimination of a proton from an adjacent carbon, leading to the formation of a double bond.

-

Base-Mediated Dehydrofluorination: A strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) can also effect the dehydrofluorination. This reaction typically occurs in the liquid phase and selectively yields (Z)-2H-nonafluoropent-2-ene.

The primary products of the vapor-phase dehydrofluorination over chromium fluoride or aluminum fluoride are:

-

Z-1,1,1,2,4,4,5,5,5-nonafluoro-2-pentene

-

Z-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene[2]

Quantitative Data

Currently, publicly available literature provides limited specific quantitative data on the dehydrofluorination of this compound under varying experimental conditions. The following table summarizes the key findings from available research.

| Catalyst/Base | Substrate | Products | Key Findings | Reference |

| Chromium Fluoride (CrF₃) | This compound | Z-1,1,1,2,4,4,5,5,5-nonafluoro-2-pentene and Z-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene | The Z-isomer is the main product due to its lower relative energy. | [1][2] |

| Aluminum Fluoride (AlF₃) | This compound | Z-1,1,1,2,4,4,5,5,5-nonafluoro-2-pentene and Z-1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene | Similar to chromium fluoride, the Z-isomer is the predominant product. | [2] |

| 1,8-Diazabicyclo[5.4.0]-7-undecene (DBU) | This compound | (Z)-2H-nonafluoropent-2-ene | Selective formation of the Z-isomer is observed. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies for catalyst preparation and the dehydrofluorination reaction based on established procedures for similar transformations.

Catalyst Preparation

Preparation of Chromium(III) Fluoride Catalyst:

A common method for preparing an active chromium(III) fluoride catalyst involves the fluorination of a chromium oxide precursor.

-

Precursor Preparation: Chromium(III) oxide (Cr₂O₃) can be synthesized via solution combustion synthesis using chromium nitrate (B79036) [Cr(NO₃)₃·9H₂O] as the precursor and glycine (B1666218) as the fuel.

-

Fluorination: The prepared Cr₂O₃ is then fluorinated. This can be achieved by treating the oxide with anhydrous hydrogen fluoride (HF) at elevated temperatures in a suitable reactor. The fluorination process converts the oxide to chromium(III) fluoride (CrF₃) and generates active catalytic sites. Alternatively, the catalyst can be activated in situ during the dehydrofluorination reaction by the HF generated.

Preparation of Aluminum Fluoride Catalyst:

Aluminum fluoride can be prepared by the fluorination of alumina (B75360) (Al₂O₃).

-

Starting Material: High surface area γ-alumina is typically used as the starting material.

-

Fluorination: The γ-alumina is treated with a stream of anhydrous hydrogen fluoride (HF) at elevated temperatures to convert it to aluminum fluoride (AlF₃).

Vapor-Phase Dehydrofluorination Reaction

The vapor-phase dehydrofluorination is typically carried out in a fixed-bed reactor.

-

Reactor Setup: A fixed-bed reactor, often made of a corrosion-resistant material like nickel or stainless steel, is packed with the prepared catalyst.

-

Reaction Conditions: this compound is vaporized and passed through the heated catalyst bed, typically with an inert carrier gas such as nitrogen.

-

Product Analysis: The effluent gas stream is passed through a series of traps to collect the products and unreacted starting material. The composition of the product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS).

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the vapor-phase dehydrofluorination of this compound over a metal fluoride catalyst.

Caption: Proposed E1-like mechanism for catalytic dehydrofluorination.

Experimental Workflow

The diagram below outlines the general workflow for a vapor-phase dehydrofluorination experiment.

References

Core Topic: The Classification of 2H,3H-Decafluoropentane

An In-depth Technical Guide: Classifying 2H,3H-Decafluoropentane as a PFAS

This technical guide addresses the classification of this compound within the broader category of per- and polyfluoroalkyl substances (PFAS). For researchers, scientists, and drug development professionals, understanding the precise classification of fluorinated compounds is critical for regulatory compliance, environmental impact assessment, and evaluation of potential toxicological profiles.

Defining PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry.[1] This structural feature imparts high thermal and chemical stability, leading to their widespread use and environmental persistence.[1][2] While definitions can vary slightly between organizations, a common and scientifically grounded definition adopted by at least 24 states and the U.S. military classifies PFAS as any organic chemical containing "at least one fully fluorinated carbon atom".[3] A fully fluorinated carbon atom is one where all hydrogen atoms have been replaced by fluorine atoms.[3]

Structural Analysis of this compound

To determine if this compound (CAS RN: 138495-42-8) meets the PFAS definition, an examination of its chemical structure is necessary.

-

Molecular Formula: C₅H₂F₁₀[4]

-

Synonyms: 1,1,1,2,3,4,4,5,5,5-Decafluoropentane, 2H,3H-Perfluoropentane[4][5]

-

Structure: The molecule consists of a five-carbon chain. The "2H,3H" designation indicates that the carbon atoms at positions 2 and 3 are each bonded to a hydrogen atom. The remaining carbon atoms are fully fluorinated. Specifically, the carbons at positions 1 and 5 are part of trifluoromethyl groups (-CF₃), and the carbon at position 4 is a difluoromethylene group (-CF₂-).

The presence of multiple fully fluorinated carbon atoms (at positions 1, 4, and 5) unequivocally places this compound within the structural definition of a PFAS. A 2023 systematic evidence map for 345 PFAS also explicitly lists this compound as one of the most frequently studied PFAS.[6]

References

- 1. niehs.nih.gov [niehs.nih.gov]

- 2. pfasfree.org.uk [pfasfree.org.uk]

- 3. legislature.vermont.gov [legislature.vermont.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 138495-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. SYSTEMATIC EVIDENCE MAP FOR 345 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) [POSTER] | Risk Assessment Portal | US EPA [assessments.epa.gov]

Methodological & Application

Application Notes and Protocols for Utilizing 2H,3H-Decafluoropentane as a Solvent for Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction